molecular formula C14H13ClN2O B6416237 4-(3-((Allyloxy)methyl)phenyl)-2-chloropyrimidine CAS No. 937273-29-5

4-(3-((Allyloxy)methyl)phenyl)-2-chloropyrimidine

Cat. No.: B6416237
CAS No.: 937273-29-5
M. Wt: 260.72 g/mol
InChI Key: SFLXQVPCWIHCJQ-UHFFFAOYSA-N
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Description

4-(3-((Allyloxy)methyl)phenyl)-2-chloropyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and material science. This particular compound features a chloropyrimidine core with an allyloxy-methylphenyl substituent, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-((Allyloxy)methyl)phenyl)-2-chloropyrimidine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2-chloropyrimidine with 3-(allyloxymethyl)phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the coupling reaction.

Chemical Reactions Analysis

Types of Reactions

4-(3-((Allyloxy)methyl)phenyl)-2-chloropyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The allyloxy group can undergo oxidation to form epoxides or reduction to form alcohols.

    Coupling Reactions: The compound can participate in further Suzuki-Miyaura couplings to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like sodium methoxide or potassium thiolate in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Can be carried out using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Often involves reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.

    Oxidation Products: Epoxides or aldehydes.

    Reduction Products: Alcohols.

Scientific Research Applications

4-(3-((Allyloxy)methyl)phenyl)-2-chloropyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-((Allyloxy)methyl)phenyl)-2-chloropyrimidine largely depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, as a kinase inhibitor, it can bind to the ATP-binding site of kinases, thereby blocking their activity and preventing the phosphorylation of target proteins. This inhibition can disrupt various signaling pathways involved in cell proliferation and survival, making it a potential anti-cancer agent .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(Methoxymethyl)phenyl)-2-chloropyrimidine
  • 4-(3-(Ethoxymethyl)phenyl)-2-chloropyrimidine
  • 4-(3-(Propoxymethyl)phenyl)-2-chloropyrimidine

Uniqueness

4-(3-((Allyloxy)methyl)phenyl)-2-chloropyrimidine is unique due to the presence of the allyloxy group, which provides additional reactivity and versatility in chemical synthesis.

Biological Activity

4-(3-((Allyloxy)methyl)phenyl)-2-chloropyrimidine is a synthetic organic compound that has garnered attention in medicinal chemistry for its potential bioactive properties. This compound, characterized by a chloropyrimidine core and an allyloxy methyl group, is under investigation for various therapeutic applications, particularly in the realms of oncology and inflammation.

Chemical Structure and Properties

The molecular formula of this compound is C14H13ClN2O. Its structure features a chlorine atom at the 2-position of the pyrimidine ring and an allyloxy group at the 3-position of the phenyl ring. This unique substitution pattern may enhance its biological activity compared to other similar compounds.

PropertyValue
Molecular FormulaC14H13ClN2O
Molecular Weight262.72 g/mol
SolubilitySoluble in organic solvents
StabilityRequires refrigeration for storage

The biological activity of this compound primarily revolves around its role as a potential kinase inhibitor . Kinases are enzymes that play crucial roles in cell signaling, and their dysregulation is often linked to cancer progression. By inhibiting specific kinases, this compound may disrupt signaling pathways that promote cell proliferation and survival, making it a candidate for anti-cancer therapies.

Proposed Mechanisms:

  • Inhibition of Kinases : The compound may bind to the ATP-binding site of kinases, preventing phosphorylation of target proteins.
  • Anti-inflammatory Activity : Similar compounds have shown promise in reducing inflammation, suggesting potential applications in treating inflammatory diseases.

Case Studies:

  • Anti-Cancer Activity : In vitro studies on pyrimidine derivatives have shown varying degrees of cytotoxicity against cancer cell lines. For instance, related pyrimidine compounds have been reported to inhibit growth in breast and prostate cancer models .
  • Anti-inflammatory Effects : Pyrimidine derivatives have been explored for their ability to modulate inflammatory responses, which could be relevant for conditions like rheumatoid arthritis or inflammatory bowel disease.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Research has shown that modifications at specific positions on the pyrimidine ring can significantly influence potency and selectivity against target enzymes.

Compound NameStructure FeaturesBiological Activity
4-(3-((Methoxy)methyl)phenyl)-2-chloropyrimidineMethoxy instead of allyloxyPotentially similar activities
4-(3-((Hydroxymethyl)phenyl)-2-chloropyrimidineHydroxymethyl groupAnticancer properties
4-(3-((Ethoxy)methyl)phenyl)-2-chloropyrimidineEthoxy groupMay exhibit different pharmacological effects

Properties

IUPAC Name

2-chloro-4-[3-(prop-2-enoxymethyl)phenyl]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c1-2-8-18-10-11-4-3-5-12(9-11)13-6-7-16-14(15)17-13/h2-7,9H,1,8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLXQVPCWIHCJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCC1=CC(=CC=C1)C2=NC(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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